
3-O-De(2,6-dideoxy-3-C-Methyl-3-O-Methyl-alpha-L-ribo-hexopyranosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy-6-O-MethylerythroMycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-De(2,6-dideoxy-3-C-Methyl-3-O-Methyl-alpha-L-ribo-hexopyranosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy-6-O-MethylerythroMycin is a derivative of erythromycin, a well-known antibiotic. This compound is part of the macrolide class of antibiotics, which are characterized by their large macrocyclic lactone rings. It is specifically modified to enhance its pharmacological properties, such as increased stability and efficacy against certain bacterial strains .
Vorbereitungsmethoden
The synthesis of 3-O-De(2,6-dideoxy-3-C-Methyl-3-O-Methyl-alpha-L-ribo-hexopyranosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy-6-O-MethylerythroMycin involves several steps. The starting material is typically erythromycin, which undergoes a series of chemical reactions to introduce the desired modifications. These reactions include:
Deoxygenation: Removal of oxygen atoms from specific positions on the erythromycin molecule.
Methylation: Introduction of methyl groups to enhance stability and activity.
Epoxidation: Formation of an epoxide ring to increase the compound’s reactivity and binding affinity.
Industrial production methods often involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
3-O-De(2,6-dideoxy-3-C-Methyl-3-O-Methyl-alpha-L-ribo-hexopyranosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy-6-O-MethylerythroMycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s efficacy or stability.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions are typically more stable and potent derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-O-De(2,6-dideoxy-3-C-Methyl-3-O-Methyl-alpha-L-ribo-hexopyranosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy-6-O-MethylerythroMycin has several scientific research applications:
Chemistry: Used as a model compound to study the effects of structural modifications on macrolide antibiotics.
Biology: Investigated for its interactions with bacterial ribosomes and its ability to inhibit protein synthesis.
Medicine: Explored for its potential to treat bacterial infections, especially those resistant to traditional antibiotics.
Wirkmechanismus
The mechanism of action of 3-O-De(2,6-dideoxy-3-C-Methyl-3-O-Methyl-alpha-L-ribo-hexopyranosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy-6-O-MethylerythroMycin involves binding to the bacterial ribosome, specifically the 50S subunit. This binding inhibits protein synthesis by preventing the translocation of peptides, ultimately leading to bacterial cell death . The molecular targets include the ribosomal RNA and associated proteins, which are crucial for the translation process.
Vergleich Mit ähnlichen Verbindungen
Compared to other macrolide antibiotics, 3-O-De(2,6-dideoxy-3-C-Methyl-3-O-Methyl-alpha-L-ribo-hexopyranosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy-6-O-MethylerythroMycin has unique structural features that enhance its stability and efficacy. Similar compounds include:
Erythromycin: The parent compound, less stable and less effective against resistant strains.
Clarithromycin: Another derivative with improved pharmacokinetics but different structural modifications.
Azithromycin: Known for its extended half-life and broader spectrum of activity.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and pharmacological properties.
Eigenschaften
Molekularformel |
C30H51NO8 |
|---|---|
Molekulargewicht |
553.7 g/mol |
IUPAC-Name |
(1S,2R,5R,6S,7S,8R,9R,11Z)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-6-hydroxy-9-methoxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadeca-11,13-dien-4-one |
InChI |
InChI=1S/C30H51NO8/c1-12-22-29(7)14-16(2)25(39-29)17(3)15-30(8,35-11)26(19(5)23(32)20(6)27(34)37-22)38-28-24(33)21(31(9)10)13-18(4)36-28/h14,18-24,26,28,32-33H,12-13,15H2,1-11H3/b25-17-/t18-,19+,20-,21+,22-,23+,24-,26-,28+,29+,30-/m1/s1 |
InChI-Schlüssel |
LDBKUFVJBZVFND-WZKKSGJLSA-N |
Isomerische SMILES |
CC[C@@H]1[C@@]2(C=C(/C(=C(/C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)\C)/O2)C)C |
Kanonische SMILES |
CCC1C2(C=C(C(=C(CC(C(C(C(C(C(=O)O1)C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)O2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


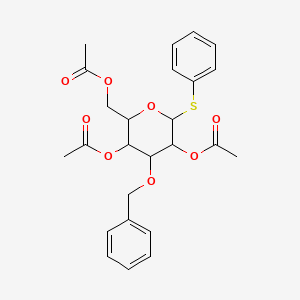



![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(3-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078301.png)
![4-hydroxy-1,7-dimethyl-8-{2-[4-(3-methylbutyl)piperazin-1-yl]ethyl}-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14078311.png)
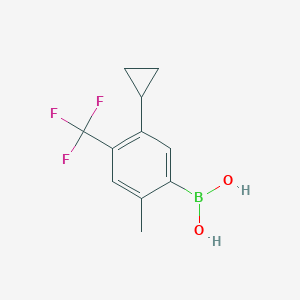
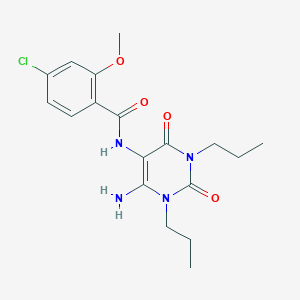
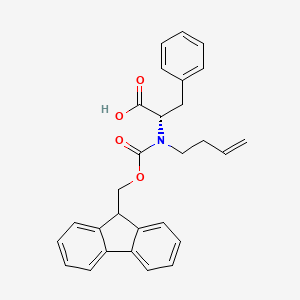
![1-(4-Hydroxy-3-methoxyphenyl)-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078334.png)
![N-[(2S)-1-(4-hydroxyphenyl)-3-[(2S)-2-hydroxypropoxy]propan-2-yl]-3-phenylpropanamide](/img/structure/B14078341.png)
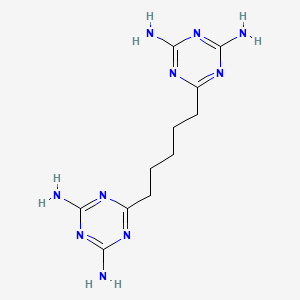
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14078352.png)

